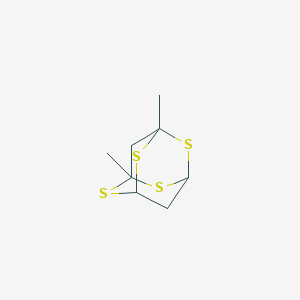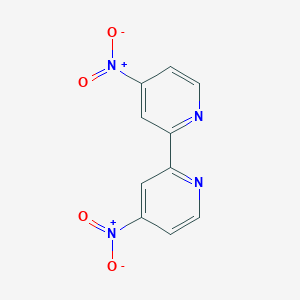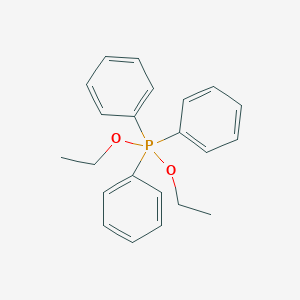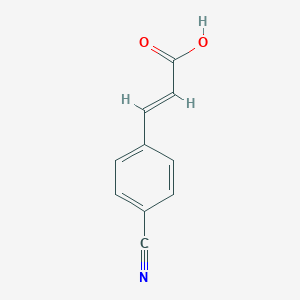
4-氰基肉桂酸
概述
科学研究应用
作用机制
米非司酮通过阻断孕激素受体发挥作用,阻止激素结合并发挥作用。这导致子宫内膜分解并终止妊娠。 此外,米非司酮具有抗糖皮质激素作用,使其可用于治疗库欣综合征 .
类似化合物:
米非孕酮: 另一种用于类似目的的米非司酮品牌。
科立明: 用于治疗库欣综合征.
比较: 米非司酮因其独特的制剂和剂量而具有高度的医疗终止妊娠的有效性。 与其他化合物相比,米非司酮拥有良好的安全记录,并在临床实践中得到广泛应用 .
安全和危害
The safety and hazards associated with 4-Cyanocinnamic acid have been discussed in various resources . For instance, one resource provided a safety data sheet for α-Cyanocinnamic acid, which included information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
未来方向
生化分析
Biochemical Properties
4-Cyanocinnamic acid interacts with various enzymes and proteins. It is commonly used as a matrix for analyzing peptides by matrix-assisted laser desorption/ionization mass spectrometry . It also inhibits the monophenolase activity and diphenolase activity of mushroom tyrosinase .
Cellular Effects
4-Cyanocinnamic acid has significant effects on various types of cells and cellular processes. It acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Cyanocinnamic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 .
Metabolic Pathways
4-Cyanocinnamic acid is involved in the polyol pathway, a metabolic pathway that results in overproduction of the organic osmolyte sorbitol and the depletion of NADPH cell stores . It interacts with enzymes such as aldose reductase (ALR2), and its inhibition of ALR2 activity can affect metabolic flux or metabolite levels .
Transport and Distribution
4-Cyanocinnamic acid is transported and distributed within cells and tissues. It acts as a specific inhibitor of monocarboxylate transporters, which are involved in the transport of lactate and pyruvate .
Subcellular Localization
Given its role as an inhibitor of monocarboxylate transporters, it may be localized to the cellular membrane where these transporters are typically found .
准备方法
合成路线和反应条件: 米非司酮的合成过程包含多个步骤,涉及多个化学反应。合成始于核心甾体结构的制备,随后引入对其生物活性必不可少的官能团。关键步骤包括:
- 甾体核的形成。
- 二甲氨基苯基的引入。
- 在第17位添加炔丙基 .
工业生产方法: 米非司酮的工业生产涉及在受控条件下进行大规模化学合成,以确保高纯度和高产率。该过程包括:
- 使用高压反应器进行特定步骤。
- 通过结晶和色谱法进行纯化。
- 质量控制措施以确保一致性和安全性 .
化学反应分析
反应类型: 米非司酮会发生多种化学反应,包括:
氧化: 将羟基转化为酮。
还原: 将酮还原为羟基。
取代: 引入二甲氨基苯基和炔丙基等官能团.
常用试剂和条件:
氧化: 使用氧化剂,如三氧化铬。
还原: 使用还原剂,如氢化铝锂。
取代: 在特定条件下使用试剂,如二甲胺和丙炔.
主要生成物:
氧化: 形成酮。
还原: 形成羟基衍生物。
取代: 形成官能化甾体衍生物.
相似化合物的比较
Mifeprex: Another brand of mifepristone used for similar purposes.
Comparison: Mifegyne is unique due to its specific formulation and dosage, making it highly effective for medical termination of pregnancy. Compared to other compounds, Mifegyne has a well-established safety profile and is widely used in clinical practice .
属性
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-94-7, 18664-39-6 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18664-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 4-cyanocinnamic acid influence its photochemical reactivity?
A1: While not directly addressed in the provided abstracts, research suggests that 4-cyanocinnamic acid can undergo [2+2] topochemical cycloadditions upon exposure to UV light. [, ] This reactivity is heavily dependent on the crystal packing arrangement of the molecules. The specific arrangement of molecules within the crystal lattice dictates the spatial proximity and orientation of the reactive double bonds, directly influencing the likelihood of a successful cycloaddition reaction.
Q2: Are there differences in the photochemical behavior of 3-cyanocinnamic acid and 4-cyanocinnamic acid?
A2: Yes, research indicates a difference in the photochemical reactivity between 3-cyanocinnamic acid and 4-cyanocinnamic acid. [] This difference is attributed to the varying degrees of molecular motion allowed within their respective crystal structures. Interestingly, 3-cyanocinnamic acid, typically unreactive at room temperature, can become reactive upon heating to 130°C. This suggests that the heat provides the energy needed to overcome the packing restrictions within the crystal, allowing for molecular movement and facilitating the [2+2] cycloaddition reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

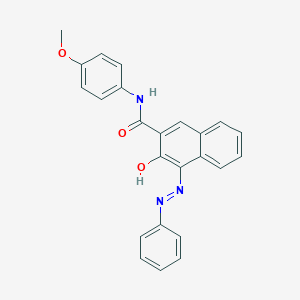


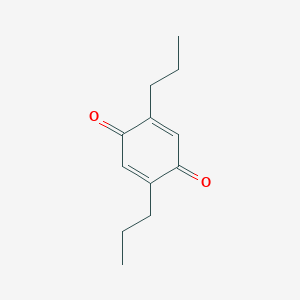

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)
![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
